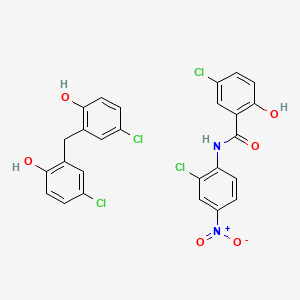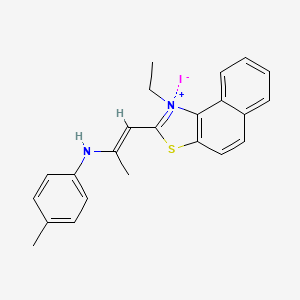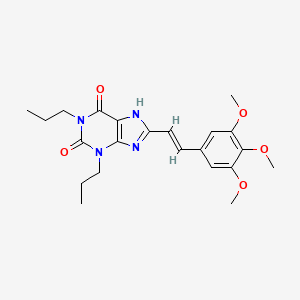
SM7A6Mjf4P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “SM7A6Mjf4P” is a synthetic chemical with the molecular formula C15H17N3O5S. It is known for its unique structure and potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SM7A6Mjf4P involves several steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Oxazolidinone Ring: This is achieved through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic conditions.
Introduction of the Carbamothioic Acid Group: This step involves the reaction of the oxazolidinone intermediate with a thiocarbamate reagent under basic conditions.
Methylation: The final step involves the methylation of the carbamothioic acid group using a methylating agent such as methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
Chemistry: SM7A6Mjf4P is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which SM7A6Mjf4P exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The specific pathways involved depend on the target enzyme and the context of the application.
Comparaison Avec Des Composés Similaires
DRF-8417: A compound with a similar structure and functional groups, used in similar applications.
Carbamothioic Acid Derivatives: Compounds with the carbamothioic acid group, known for their reactivity and biological activity.
Uniqueness: SM7A6Mjf4P stands out due to its specific combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields.
Propriétés
Numéro CAS |
439903-56-7 |
|---|---|
Formule moléculaire |
C15H17N3O5S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
O-methyl N-[[(5S)-2-oxo-3-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamothioate |
InChI |
InChI=1S/C15H17N3O5S/c1-21-13(24)16-8-12-9-18(15(20)23-12)11-4-2-10(3-5-11)17-6-7-22-14(17)19/h2-5,12H,6-9H2,1H3,(H,16,24)/t12-/m0/s1 |
Clé InChI |
VTVGNCICMNIBNG-LBPRGKRZSA-N |
SMILES isomérique |
COC(=S)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOC3=O |
SMILES canonique |
COC(=S)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



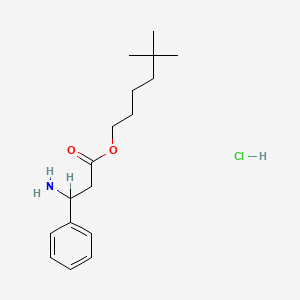

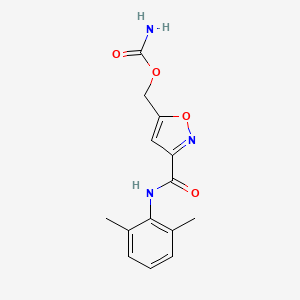

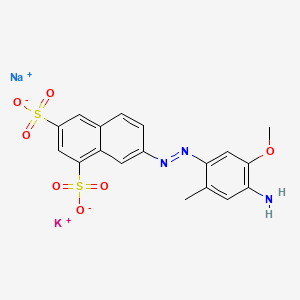
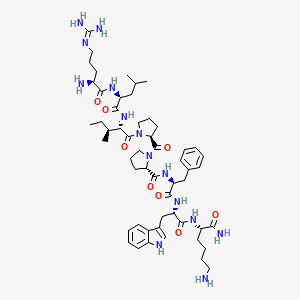

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

